molecular formula C9H10Cl3N B2577180 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 73075-49-7

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

カタログ番号: B2577180
CAS番号: 73075-49-7
分子量: 238.54
InChIキー: BSRXWAYVSPJBFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 75416-52-3) is a tetrahydroisoquinoline derivative substituted with two chlorine atoms at the 6- and 7-positions of the aromatic ring. Its molecular formula is C₉H₉Cl₂N·HCl, with a molecular weight of 238.54 g/mol.

特性

IUPAC Name

6,7-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N.ClH/c10-8-3-6-1-2-12-5-7(6)4-9(8)11;/h3-4,12H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRXWAYVSPJBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction is carried out under controlled conditions to ensure the formation of the desired tetrahydroisoquinoline structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process includes rigorous purification steps to achieve the required pharmaceutical-grade quality.

化学反応の分析

Types of Reactions: 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Chemistry

This compound serves as a building block for synthesizing more complex isoquinoline derivatives. Its structure allows for various chemical transformations, including oxidation and substitution reactions that lead to diverse derivatives with potential applications in drug development .

Biology

Research indicates that 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride may interact with neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation. It has been studied for its neuroprotective effects and its potential role in treating neurodegenerative diseases .

Medicine

The compound is being investigated for its therapeutic potential in treating neurological disorders and certain cancers. Its interaction with dopamine receptors suggests possible applications in managing conditions related to dopaminergic dysregulation .

Recent studies have demonstrated the biological activities of this compound:

  • Dopamine Receptor Interaction : It shows significant binding affinities to dopamine receptors, indicating potential use in treating disorders like Parkinson's disease .
  • Antiviral Activity : Some derivatives have exhibited inhibitory effects on SARS-CoV-2 replication in vitro. For instance, compounds derived from this base structure have shown promising results against viral infections .

Comparative Analysis of Biological Activities

Compound NameTarget ActivityIC50 (µM)Notes
This compoundSARS-CoV-2 Mpro66.9Moderate inhibitor
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineD3R affinityVariesHigher affinity observed with specific modifications

This table summarizes the biological activities of related compounds and highlights the potential of 6,7-dichloro derivatives in therapeutic applications.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of various tetrahydroisoquinoline derivatives. The results indicated that modifications at the 6 and 7 positions significantly influenced receptor activity and neuroprotection mechanisms .

Case Study 2: Antiviral Efficacy

Research on novel tetrahydroisoquinoline-based compounds revealed that certain derivatives effectively suppressed SARS-CoV-2 replication in Vero E6 cells. One compound demonstrated an EC50 of 2.78 μM with a selective index exceeding 71.94 .

作用機序

The mechanism of action of 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological and chemical properties of 6,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be contextualized by comparing it to structurally related tetrahydroisoquinoline derivatives. Key compounds and their characteristics are summarized below:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activities References
This compound (75416-52-3) 6-Cl, 7-Cl C₉H₉Cl₂N·HCl 238.54 Limited data; structural analogs suggest potential spasmolytic or neuroactive properties
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (2328-12-3) 6-OCH₃, 7-OCH₃ C₁₁H₁₅NO₂·HCl 229.70 Enhances blood-brain barrier permeability (e.g., Pgp ligand MC70); used in synthesis of antitumor agents
Tetrahydropapaverine hydrochloride (6429-04-5) 6-OCH₃, 7-OCH₃, 1-(3,4-dimethoxybenzyl) C₂₀H₂₆ClNO₄ 379.88 Myotropic antispasmodic; used for smooth muscle relaxation
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride 6-OCH₃, 7-OCH₃, 1-(4’-dimethylaminophenyl) C₂₀H₂₅ClN₂O₂ 376.88 Potent non-narcotic analgesic and anti-inflammatory agent (3.3× stronger than diclofenac sodium)
6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 6-OCH₂CH₃, 7-OCH₂CH₃, 1-CH₃ C₁₃H₂₀ClNO₂ 265.76 Structural analog of drotaverine; potential spasmolytic activity

Substituent Effects on Pharmacological Activity

  • Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atoms in 6,7-dichloro derivatives may enhance metabolic stability and binding affinity to hydrophobic targets compared to methoxy or ethoxy groups. Methoxy and ethoxy groups (e.g., in 6,7-dimethoxy or diethoxy derivatives) improve solubility and modulate receptor interactions. For example, 6,7-dimethoxy derivatives exhibit anti-inflammatory and analgesic effects, likely due to interactions with phosphodiesterase IV or cyclooxygenase pathways.
  • Positional Isomerism :

    • The 5,7-dichloro isomer (CAS: 73075-47-5) demonstrates how positional changes alter bioactivity. While data is sparse, such isomerism could shift target selectivity or toxicity profiles.
  • Substitution at the 1-Position: Aryl or alkyl groups at the 1-position (e.g., 1-(4’-dimethylaminophenyl)) significantly enhance analgesic activity, as seen in studies where this derivative outperformed diclofenac sodium. In contrast, unsubstituted or benzyl-substituted derivatives (e.g., tetrahydropapaverine) show spasmolytic effects.

生物活性

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that has gained attention due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

  • Chemical Formula : C₉H₁₀Cl₂N
  • Molecular Weight : 167.64 g/mol
  • CAS Number : 82771-60-6
  • InChI Key : BLRKQLICTKRDDZ-UHFFFAOYSA-N
  • Boiling Point : Not specified
  • Hydrogen Bond Donors/Acceptors : 1 each
  • GI Absorption : High

Synthesis and Derivatives

The synthesis of this compound typically involves various chemical reactions that can include cyclization and chlorination steps. Research has indicated that derivatives of this compound can exhibit different biological activities based on their structural modifications.

Antiviral Activity

Recent studies have identified this compound as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2. This enzyme is crucial for viral replication and serves as an attractive target for antiviral drug development. In a study assessing various synthesized compounds for their inhibitory effects on Mpro, this compound demonstrated an IC50 value of approximately 66.9 µM . This indicates moderate activity against the virus.

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological properties. It has been linked to dopamine receptor modulation and may influence behaviors associated with dopaminergic activity. In a study involving tetrahydroisoquinoline derivatives, the presence of specific substituents was found to enhance binding affinity to dopamine receptors .

Case Study 1: SARS-CoV-2 Inhibition

In a recent investigation into novel Mpro inhibitors for SARS-CoV-2, researchers utilized deep reinforcement learning to design compounds that included this compound. The study highlighted that this compound exhibited selectivity profiles favorable for further development as an antiviral agent .

Case Study 2: Dopamine Receptor Interaction

Another study evaluated various tetrahydroisoquinoline derivatives for their binding affinities to dopamine receptors. The results indicated that modifications at the 6 and 7 positions significantly influenced receptor activity. The data suggested potential applications in treating disorders related to dopaminergic dysregulation .

Comparative Analysis of Biological Activities

Compound NameTarget ActivityIC50 (µM)Notes
This compoundSARS-CoV-2 Mpro66.9Moderate inhibitor
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineD3R affinityVariesHigher affinity observed with specific modifications

This table summarizes the biological activities of related compounds and highlights the potential of 6,7-dichloro derivatives in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : A one-step synthesis approach using chloral derivatives as precursors under controlled temperature (e.g., 60–80°C) and solvent conditions (e.g., ethanol or dichloromethane) is commonly employed. Optimize yields by adjusting stoichiometric ratios of reactants, reaction time, and purification via recrystallization or column chromatography. Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) ensures structural confirmation . Parallel strategies for analogous tetrahydroisoquinoline derivatives suggest refluxing in acidic conditions to enhance cyclization efficiency .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • HPLC/LC-MS : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., chloro and tetrahydro groups) via chemical shifts and coupling constants .
  • Elemental Analysis : Verify molecular formula compliance (e.g., C11_{11}H12_{12}Cl2_2N·HCl) .
  • Reference Standards : Cross-validate against pharmacopeial standards (e.g., USP/EP) when available .

Q. What are the optimal storage conditions to maintain compound stability?

  • Methodological Answer : Store as a lyophilized powder or in anhydrous dimethyl sulfoxide (DMSO) at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid prolonged exposure to light, moisture, or oxidizing agents. Monitor degradation via periodic HPLC analysis; decomposition products may include chlorinated byproducts (e.g., CO, HCl) under harsh conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data across studies?

  • Methodological Answer : Conduct systematic solubility tests in buffered solutions (pH 2–12) and polar solvents (e.g., water, methanol) at 25°C. Use dynamic light scattering (DLS) to detect aggregation or polymorphic forms. For example, discrepancies in aqueous solubility may arise from hydrate formation or particle size variations, which can be addressed via nano-milling or co-solvent systems .

Q. What strategies are effective for resolving stereochemical complexities during synthesis?

  • Methodological Answer :
  • Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) to control stereocenters .
  • Chiral Chromatography : Separate enantiomers via Chiralpak® columns with hexane/isopropanol mobile phases .
  • X-ray Crystallography : Confirm absolute configuration of crystalline derivatives .
    For example, (S)-enantiomers of related tetrahydroisoquinolines require strict control of reaction chirality to avoid racemization .

Q. How to identify and quantify degradation products under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Use LC-MS/MS to detect degradation products (e.g., dechlorinated metabolites or oxidized intermediates). Accelerated stability studies (40°C/75% RH) combined with high-resolution mass spectrometry can map degradation pathways. For instance, hydrolysis of the tetrahydro ring may yield quinoline derivatives, requiring kinetic modeling to predict shelf-life .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。